molecular formula C20H17NO6 B2462938 ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 119686-23-6

ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No. B2462938
CAS RN: 119686-23-6
M. Wt: 367.357
InChI Key: UYVRAEBNCGBIFF-UHFFFAOYSA-N
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Description

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as apicidin, and it is a histone deacetylase inhibitor. Histone deacetylase inhibitors are compounds that have been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other conditions. In

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and analogs, related to the target compound, have been synthesized and tested for anti-juvenile hormone activity in silkworm larvae, Bombyx mori. These compounds, including variations like ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate, showed significant biological activities by inducing precocious metamorphosis in larvae, demonstrating their potential in regulating developmental processes in insects (Furuta et al., 2010).

GPR35 Agonist Development

The compound has relevance to the development of potent GPR35 agonists, as demonstrated by research involving 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its derivatives. These studies have led to the identification of highly selective agonists for GPR35, a G protein-coupled receptor, which could have implications for therapeutic applications (Thimm et al., 2013).

Renewable PET Production

Investigations into renewable PET (Polyethylene Terephthalate) production have explored reactions between ethylene and biomass-derived furans, with relevance to the synthesis of precursors like methyl 4-(methoxymethyl)benzene carboxylate. This research highlights the potential of using such compounds in the sustainable production of biobased terephthalic acid, a key component in PET manufacturing (Pacheco et al., 2015).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been studied using density functional theory (DFT). These compounds have shown promising NLO properties, significantly larger than those of the NLO prototypical molecule, para-nitroaniline, indicating their potential as materials for optical applications (Kiven et al., 2023).

Structural Analysis

Single-crystal X-ray crystallography has been employed to determine the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing its crystalline form and intermolecular hydrogen bonding patterns. This structural analysis provides insight into the molecular arrangements that could influence the physical and chemical properties of such compounds (Manolov et al., 2012).

properties

IUPAC Name

ethyl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-3-26-19(23)12-7-9-14(10-8-12)21-18(22)15-11-13-5-4-6-16(25-2)17(13)27-20(15)24/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRAEBNCGBIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

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